

# A Technical Guide to the Spectroscopic Data of Rauvotetraphylline C

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Compound of Interest		
Compound Name:	Rauvotetraphylline C	
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This technical guide provides a comprehensive overview of the available spectroscopic data for **Rauvotetraphylline C**, a significant indole alkaloid. The information detailed herein is pivotal for the identification, characterization, and further development of this natural product.

## **Spectroscopic Data**

The spectroscopic data for **Rauvotetraphylline C** was established through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained for this compound.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of **Rauvotetraphylline C**.

Technique	lon	m/z (Experimental)	m/z (Calculated)	Molecular Formula
HR-ESI-MS	[M+H] <sup>+</sup>	391.2019	Not Reported	C24H26N2O3

Nuclear Magnetic Resonance (NMR) Data







The ¹H and ¹³C NMR data for **Rauvotetraphylline C** were reported to be analogous to those of its isomer, Rauvotetraphylline B. The following data, recorded in CDCl₃, is based on the published information for Rauvotetraphylline B from the same study[1].

Table 1: <sup>1</sup>H NMR Data for **Rauvotetraphylline C** (as per analogue Rauvotetraphylline B)



Position	δ (ppm)	Multiplicity	J (Hz)
1	8.08	br s	
3	4.14	m	-
5α	2.05	m	-
5β	2.59	m	
6α	1.83	m	
6β	2.05	m	
9	7.48	d	7.5
10	7.10	t	7.5
11	7.29	t	7.5
12	7.17	d	7.5
14α	1.48	m	
14β	1.77	m	_
15	2.75	m	
16	4.40	S	
17α	3.32	d	11.5
17β	3.48	d	11.5
18	1.69	S	
19	5.39	q	7.0
21α	4.01	m	
21β	4.14	m	_
ОМе	3.75	s	_

Table 2: <sup>13</sup>C NMR Data for **Rauvotetraphylline C** (as per analogue Rauvotetraphylline B)



Position	δ (ppm)	Туре
2	134.1	С
3	51.5	СН
5	48.9	CH <sub>2</sub>
6	33.5	CH <sub>2</sub>
7	108.5	С
8	127.8	С
9	118.0	СН
10	119.5	СН
11	121.5	СН
12	110.8	СН
13	136.2	С
14	28.7	CH <sub>2</sub>
15	34.0	СН
16	93.3	СН
17	51.9	CH <sub>2</sub>
18	12.3	CH₃
19	123.6	СН
20	132.0	С
21	59.8	CH <sub>2</sub>
22	175.4	С
OMe	52.3	CH₃

# **Experimental Protocols**



The spectroscopic data for **Rauvotetraphylline C** were acquired using standard laboratory techniques for the structural elucidation of natural products.

## NMR Spectroscopy

- Instrumentation: NMR spectra were recorded on Bruker AV-400 and DRX-500 spectrometers.
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>) was used as the solvent for the analysis of Rauvotetraphylline C analogue, Rauvotetraphylline B.
- Referencing: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and were referenced to the residual solvent signals.
- 2D NMR: Structural assignments were supported by two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY).

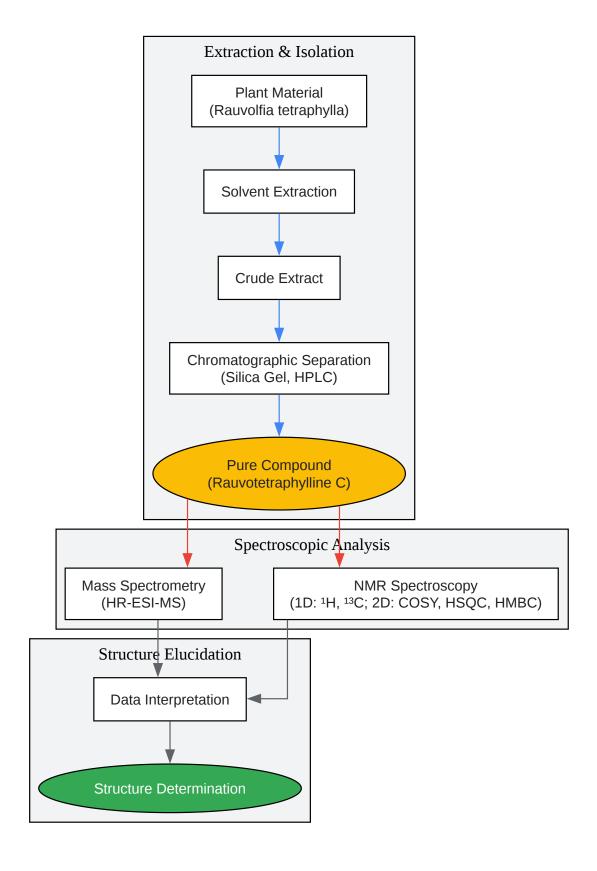
## Mass Spectrometry

- Instrumentation: High-resolution electrospray ionization mass spectra (HR-ESI-MS) were obtained using a Thermo Scientific LTQ Orbitrap XL spectrometer.
- Ionization Mode: The analysis was performed in positive ion mode.

## **Workflow for Isolation and Structure Elucidation**

The following diagram illustrates the general workflow employed for the isolation and structural characterization of novel indole alkaloids like **Rauvotetraphylline C** from their natural source.





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Caption: Workflow for Natural Product Isolation and Analysis.



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## References

- 1. scispace.com [scispace.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Rauvotetraphylline C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592084#spectroscopic-data-of-rauvotetraphylline-c-nmr-ms]

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